
5-Chloro-2-methoxybenzonitrile;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxybenzonitrile: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical properties and applications5-Chloro-2-methoxybenzonitrile is a nitrile derivative with the molecular formula C8H6ClNO, known for its use in organic synthesis and as an intermediate in pharmaceuticals . 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with the molecular formula C10H13I, often used in various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxybenzonitrile: can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete chlorination.
1-iodo-2,3,4,5-tetramethylbenzene: is usually prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent like iodic acid or hydrogen peroxide . The reaction is carried out in an organic solvent such as acetic acid or chloroform at room temperature .
Industrial Production Methods
Industrial production of 5-Chloro-2-methoxybenzonitrile often involves large-scale chlorination processes using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, with stringent quality control measures in place.
For 1-iodo-2,3,4,5-tetramethylbenzene , industrial production typically employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzonitrile: undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like .
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like .
1-iodo-2,3,4,5-tetramethylbenzene: is reactive in:
Substitution reactions: The iodine atom can be substituted by nucleophiles such as or .
Coupling reactions: It can participate in or reactions to form biaryl compounds.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like , , and in polar aprotic solvents.
Reduction: or in anhydrous solvents.
Oxidation: , , or in acidic or basic media.
Major Products
5-Chloro-2-methoxybenzonitrile: Substitution products like , reduction products like .
1-iodo-2,3,4,5-tetramethylbenzene: Substitution products like , coupling products like .
Scientific Research Applications
5-Chloro-2-methoxybenzonitrile: is widely used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Organic synthesis: As a building block for more complex molecules.
Material science: In the development of novel materials with specific properties.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Organic synthesis: As a precursor for the synthesis of complex organic molecules.
Medicinal chemistry: In the development of iodinated compounds for imaging and therapeutic purposes.
Catalysis: As a substrate in catalytic reactions to study reaction mechanisms.
Mechanism of Action
The mechanism of action for 5-Chloro-2-methoxybenzonitrile involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various substitution and addition reactions. Its nitrile group can interact with biological targets, potentially inhibiting enzymes or receptors.
1-iodo-2,3,4,5-tetramethylbenzene: acts as a reactive intermediate in organic synthesis, where its iodine atom can be easily replaced by other functional groups. This reactivity makes it valuable in forming carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzonitrile: can be compared with other chlorinated benzonitriles like 4-chloro-2-methoxybenzonitrile and 3-chloro-2-methoxybenzonitrile . Its unique position of the chlorine atom provides distinct reactivity and selectivity in chemical reactions.
1-iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatics such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene . Its multiple methyl groups confer unique steric and electronic properties, making it distinct in its reactivity and applications.
Properties
Molecular Formula |
C18H19ClINO |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
5-chloro-2-methoxybenzonitrile;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H6ClNO/c1-6-5-10(11)9(4)8(3)7(6)2;1-11-8-3-2-7(9)4-6(8)5-10/h5H,1-4H3;2-4H,1H3 |
InChI Key |
ICOZZEHBXPMPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)

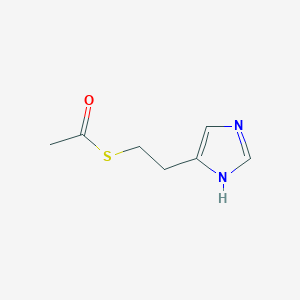
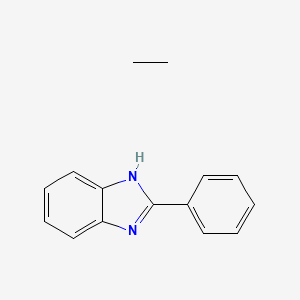
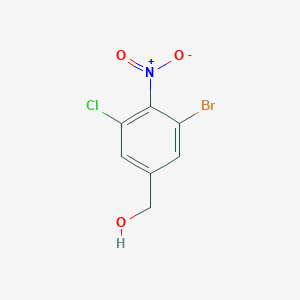
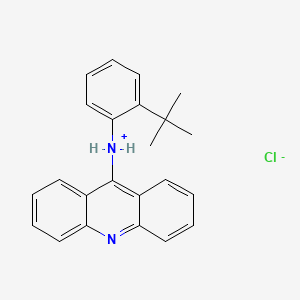
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
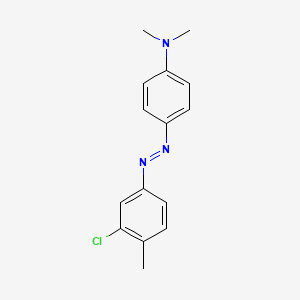
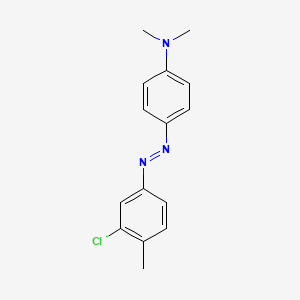
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)
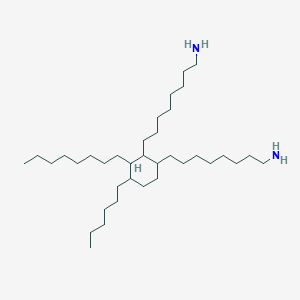
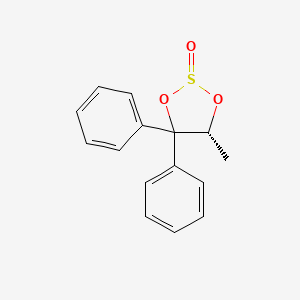
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
